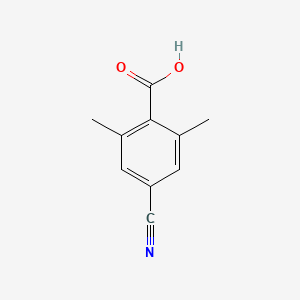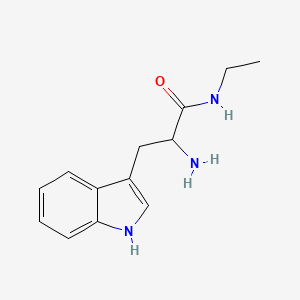
2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide, also known as 3-Indolylpropionic acid (3-IPA) or indole-3-propionic acid (IPA), is an important organic compound that has a wide range of applications in scientific research. It belongs to the class of compounds known as indole derivatives, which are characterized by their aromatic ring structure and are derived from indole, an organic compound found in many plants and animals. 3-IPA is a versatile compound that can be used in a variety of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Enzymatic Derivatization of Amino Acids
A study by Manda et al. (2006) explored the enzymatic derivatization of amino acids using the polyphenol oxidase laccase. This process involved derivatization of L-tryptophan through enzymatic crosslinking with a laccase substrate, leading to the formation of a quinoid compound. This demonstrates laccase-catalyzed C–N-coupling on the amino group of the aliphatic side chain, showcasing a method for the derivatization of unprotected amino acids (Manda et al., 2006).
Crystal Structure in Supramolecular Polymers
Research by Jiménez et al. (2009) reported the synthesis and crystal structures of novel trisamides, demonstrating how the aliphatic wrapping influences the crystal structure of benzene tricarboxamide supramolecular polymers. This study highlighted the role of N—H···O═C hydrogen bonds in the supramolecular framework, providing insights into the molecular conformation and packing within these structures (Jiménez et al., 2009).
Biodegradable Cationic Polyamides for Gene Transfection
Zhang et al. (2015) developed biodegradable cationic polyamides for non-viral gene delivery, elucidating structural effects on gene transfection activity. These polyamides showed promising gene delivery properties, including high buffering capacity and gene binding ability, indicating their potential for in vitro and in vivo gene transfection applications (Zhang et al., 2015).
Allosteric Modulation of CB1 Receptor
A study by Khurana et al. (2014) identified key structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), discovering potent CB1 allosteric modulators. This research contributes to understanding the molecular basis of CB1 receptor modulation and the potential therapeutic applications of these compounds (Khurana et al., 2014).
Urease Inhibition by Indole-based Scaffolds
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with potent urease inhibitory activity. This study not only offers insights into the design of urease inhibitors but also highlights the therapeutic potential of these molecules in addressing conditions associated with urease activity (Nazir et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the mechanism of action of naproxen, a related compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (cox) isoenzymes, cox-1, and cox-2, resulting in analgesic and anti-inflammatory effects
Biochemical Pathways
It is known that the cyclooxygenase (cox) pathway, which is involved in the synthesis of prostaglandins and thromboxanes, is affected by related compounds . These molecules play a crucial role in rapid physiological responses .
Result of Action
It is known that related compounds have analgesic and anti-inflammatory effects . These effects are likely due to the inhibition of the cyclooxygenase (COX) isoenzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes .
properties
IUPAC Name |
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWMUMGRHXBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)
![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
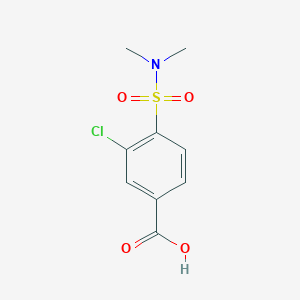
![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)
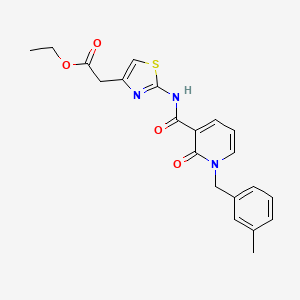

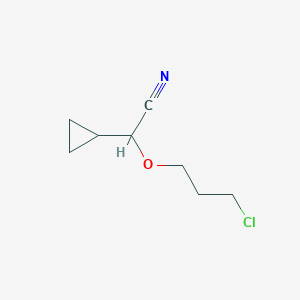
![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)
![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2969203.png)



